
2-(3-Oxo-2,3-dihydropyridazin-4-yl)acetic acid
Beschreibung
2-(3-Oxo-2,3-dihydropyridazin-4-yl)acetic acid (CAS: 62089-16-1) is a heterocyclic carboxylic acid with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.13 g/mol . Its structure features a pyridazinone ring (a six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group) fused to an acetic acid moiety. This compound is utilized in synthetic chemistry as a precursor for pharmaceuticals and bioactive molecules, though its direct biological activity remains less documented in the provided evidence .
Eigenschaften
IUPAC Name |
2-(6-oxo-1H-pyridazin-5-yl)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-5(10)3-4-1-2-7-8-6(4)11/h1-2H,3H2,(H,8,11)(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPIDZDJXAGATI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-(3-Oxo-2,3-dihydropyridazin-4-yl)acetic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C6H6N2O3
- Molecular Weight : 158.12 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its structure allows it to act as an inhibitor or modulator of specific biological pathways.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to reduced proliferation of cancer cells and modulation of inflammatory responses.
- Receptor Binding : It may also bind to specific receptors, altering their activity and leading to various biological effects such as anti-inflammatory and anticancer activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa (cervical) | 10.5 | |
MCF-7 (breast) | 8.7 | |
A549 (lung) | 12.4 |
The mechanism behind this activity is believed to involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Study 1: Anticancer Effects in Animal Models
In a recent study involving xenograft models of human tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.
Study 2: Synergistic Effects with Other Drugs
Another investigation assessed the synergistic effects of this compound when combined with established chemotherapeutics. The results indicated enhanced efficacy against resistant cancer cell lines, suggesting that it could be used in combination therapies for improved outcomes.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. A study demonstrated that 2-(3-Oxo-2,3-dihydropyridazin-4-yl)acetic acid showed inhibitory effects against various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis and function, making it a candidate for further development as an antibiotic agent .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .
Agricultural Applications
Pesticide Development
The compound's ability to act as a biocide has led to investigations into its use as a pesticide. Preliminary studies have indicated that it can effectively control specific pests while being less harmful to beneficial insects compared to conventional pesticides. This positions it as a potential candidate for eco-friendly agricultural practices .
Plant Growth Regulation
Research has also explored the role of this compound as a plant growth regulator. It has been found to enhance root development and overall plant vigor under certain conditions, which could be beneficial for crop yields .
Material Science
Polymer Additive
In material science, this compound has been studied for its potential use as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for more demanding applications such as automotive and aerospace components .
Nanotechnology
The unique chemical structure allows for potential applications in nanotechnology, particularly in the development of nanomaterials that can be used in drug delivery systems or as catalysts in chemical reactions .
Case Studies and Research Findings
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogs with Heterocyclic Variations
Benzoxazine and Benzothiazine Derivatives
- 2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid Molecular Formula: C₁₀H₉NO₄ (inferred from synthesis in ). Key Features: Replaces pyridazinone with a benzoxazine ring (oxygen-containing heterocycle). Synthesis: Prepared via hydrolysis of ethyl esters using NaOH (53% yield) .
- (3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid Molecular Formula: C₁₀H₉NO₃S (inferred from ). Key Features: Benzothiazine core (sulfur atom instead of oxygen in benzoxazine). Derivatization Impact: Activity diminishes when the acetic acid group is modified (e.g., forming amides or esters) .
Pyridooxazine and Pyrazolyl Pyridazine Derivatives
- Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate Molecular Formula: C₁₁H₁₂N₂O₄. Molecular Weight: 236.22 g/mol. Key Features: Pyridooxazine ring fused to an ethyl ester.
- (E)-Ethyl 3-(2-(5-(3-oxo-5,6-diphenyl-2,3-dihydropyridazin-4-yl)-1H-pyrazole-3-carbonyl)hydrazono)butanoate Molecular Formula: C₂₆H₂₄N₆O₄. Molecular Weight: 484.51 g/mol. Key Features: Pyridazinone core linked to a pyrazole group.
Functional Group Analogs with Acetic Acid Moieties
Pyrrol and Pyridone Derivatives
- 2-(4-Acetyl-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid Molecular Formula: C₉H₁₁NO₄. CAS: 33492-33-0. Key Features: Pyrrol ring with acetyl and acetic acid groups. Synthesis: Not detailed in , but likely involves cyclization reactions .
- 2-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)acetic acid Molecular Formula: C₈H₉NO₄. CAS: 60603-99-6. Key Features: Pyridone ring with hydroxyl and methyl substituents. Applications: Potential chelating agent due to hydroxyl and carboxylate groups .
Comparative Data Table
Key Findings and Implications
Structural Impact on Activity :
- The presence of sulfur in benzothiazine derivatives enhances antibacterial activity compared to oxygen-containing benzoxazines, likely due to increased lipophilicity and membrane permeability .
- Derivatization of the acetic acid group (e.g., esterification or amidation) generally reduces bioactivity, suggesting the free carboxylic acid is critical for target binding .
Synthetic Efficiency :
- Hydrolysis of ethyl esters (e.g., using NaOH or KOH) is a common method to synthesize acetic acid derivatives, with yields ranging from 53% to 82% .
Diverse Applications: Pyridazinone and pyridooxazine cores are versatile scaffolds for anti-inflammatory and antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(3-Oxo-2,3-dihydropyridazin-4-yl)acetic acid?
- Methodology : The compound can be synthesized via coupling reactions using carbodiimides (e.g., EDC) and activators like HOBt in polar aprotic solvents (e.g., DMF) at 40–50°C. Post-reaction, extract with ethyl acetate, wash with acid/base solutions, and dry over anhydrous Na₂SO₄. Purify via recrystallization or column chromatography .
- Key Reagents :
Reagent | Role | Example Quantity |
---|---|---|
HOBt | Activator | 1.19 g (7.29 mmol) |
EDC | Coupling agent | 1.50 g (7.84 mmol) |
DMF | Solvent | 100 mL |
Q. How is the molecular structure confirmed experimentally?
- Methodology : Use X-ray crystallography to determine bond lengths, angles, and crystal packing. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters:
Parameter | Value |
---|---|
a (Å) | 4.777 |
b (Å) | 11.367 |
c (Å) | 16.159 |
V (ų) | 877.6 |
- Key Bonds :
| Bond | Length (Å) | Angle (°) |
|------|------------|-----------|
| C7–O1 | 1.214 | C7–N1–C6: 109.40 |
Data from crystallography resolves ambiguities in tautomeric forms .
Q. What safety precautions are critical during handling?
- Methodology : Classified as acute toxicity (Category 4) for oral/dermal/inhalation exposure. Use PPE (nitrile gloves, lab coat), conduct reactions in fume hoods, and avoid direct contact. Emergency protocols: rinse skin/eyes with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How to address contradictions between computational predictions and experimental data (e.g., solubility, reactivity)?
- Methodology : Validate computational models (DFT, MD simulations) with experimental parameters. For instance, compare predicted logP (via software like ChemAxon) with HPLC-measured partition coefficients. Adjust force fields using crystallographic bond angles (e.g., C6–C1–S1 = 111.95°) .
Q. What strategies improve yield in multi-step syntheses involving unstable intermediates?
- Methodology : Stabilize intermediates via low-temperature reactions (–20°C) or inert atmosphere (N₂/Ar). Monitor intermediates by LC-MS or TLC. Example: Use Pd/C under H₂ for catalytic hydrogenation of nitro groups without degrading the pyridazine core .
Q. How to investigate hydrogen-bonding networks and their impact on bioactivity?
- Methodology : Perform Hirshfeld surface analysis on crystallographic data to map donor-acceptor interactions. For example, O1–H1⋯O2 hydrogen bonds (2.8–3.0 Å) influence solubility and binding affinity in enzymatic assays .
Q. What analytical techniques resolve tautomeric equilibria in solution vs. solid state?
- Methodology : Combine solid-state NMR (for crystalline form) and solution-state NOESY (for dynamic equilibria). Compare with IR spectroscopy to detect enol-keto tautomer shifts (C=O stretch at ~1700 cm⁻¹ vs. O–H at ~3200 cm⁻¹) .
Data Contradiction Analysis
Q. Conflicting reports on metabolic stability: How to design experiments for clarification?
- Methodology : Conduct parallel assays:
Microsomal stability : Incubate with liver microsomes (human/rat) and measure half-life via LC-MS/MS.
CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition.
Cross-reference with computational ADMET predictions (e.g., SwissADME) to identify outliers .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.